molecular formula C15H22N4O B2965292 N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide CAS No. 56266-71-8

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide

Cat. No. B2965292
CAS RN: 56266-71-8
M. Wt: 274.368
InChI Key: JJLINWICASHLDQ-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidine is a hindered secondary amine . It’s used to prepare metallo-amide bases and selective generation of silylketene acetals .


Synthesis Analysis

2,2,6,6-Tetramethylpiperidine can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can react to synthesize allylated tertiary amines via allylic amination of allylic chlorides, hydroxylamines via oxidation in the presence of oxone as an oxidant, and sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a clear liquid appearance, a “fishy”, amine-like odor, and a density of 0.83 g/mL . The melting point is -59 °C and the boiling point is 152 °C .

Scientific Research Applications

Antimicrobial and Antitubercular Properties

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide and its derivatives exhibit significant in vitro antimicrobial activities. These compounds have been synthesized and tested against various bacterial strains and fungi, showing potent inhibitory actions. Particularly, they have been noted for their anti-tubercular activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Raval et al., 2011), (Raval et al., 2009), (Desai et al., 2016).

Role in Mycolic Acid Biosynthesis Inhibition

The compound's relevance extends to its interaction with mycolic acid biosynthesis in Mycobacterium tuberculosis. This process is crucial for the bacterial cell wall and is a primary target for isoniazid, a related compound, suggesting a similar mode of action (Banerjee et al., 1994).

Potential in Drug Synthesis and Modification

In supramolecular synthesis, the molecule shows promise in forming multi-component molecular complexes. Modifications of its biological activity through simple covalent reactions have been demonstrated, indicating its versatility in drug synthesis and modification (Lemmerer, 2012).

Complexation with Lanthanides

The compound has been studied for its ability to form complexes with lighter lanthanides. These complexes exhibit specific thermodynamic properties, suggesting potential applications in areas where such complexation is beneficial (Yumnam & Rajkumari, 2009).

Hydroxyl Radical Formation Inhibition

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide-related compounds have been shown to inhibit hydroxyl radical formation when iron is present, which is significant in contexts where iron-promoted oxidative stress is a concern (Charkoudian et al., 2006).

Role in Enzyme Inhibition

The compound plays a role in inhibiting specific enzymes in Mycobacterium tuberculosis, contributing to its potential as an antitubercular agent. This inhibition is a critical factor in the drug's efficacy against tuberculosis (Mdluli et al., 1998).

Pharmaceutical Co-Crystal Formation

It contributes to the formation of pharmaceutical co-crystals, enhancing drug properties such as solubility and stability, which are crucial in drug development and formulation (Reddy et al., 2006).

Safety and Hazards

2,2,6,6-Tetramethylpiperidine may cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

Future Directions

2,2,6,6-Tetramethylpiperidine and its derivatives are a mainstay of hindered amine light stabilizers . It’s also the starting material for an even stronger base, lithium tetramethylpiperidide, and the radical species TEMPO .

properties

IUPAC Name

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-14(2)9-12(10-15(3,4)19-14)17-18-13(20)11-5-7-16-8-6-11/h5-8,19H,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLINWICASHLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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